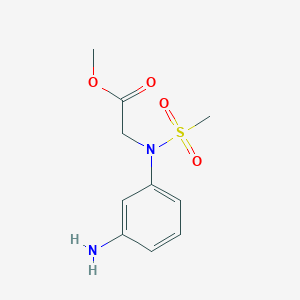

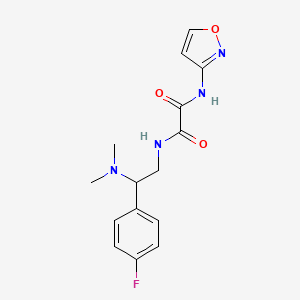

![molecular formula C19H15F2N3O2 B2591128 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1181479-54-8](/img/structure/B2591128.png)

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide, also known as DBCO-NHS ester, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively label biomolecules. This compound is widely used in bioconjugation reactions and has been proven to be a valuable tool for studying biological systems.

Scientific Research Applications

Polymer Synthesis and Material Science

One notable application is in the synthesis and characterization of novel polyimides, which are important materials due to their thermal stability and solubility in organic solvents. The synthesis of new diamines and their polymerization with different dianhydrides demonstrates the utility of aromatic compounds in developing materials with high degradation temperatures and specific heat capacities. These polymers have potential applications in various high-performance materials due to their thermal properties and solubility (M. Butt et al., 2005).

Antimicrobial and Anti-inflammatory Research

Derivatives of benzamide, specifically N-Pyrazolylbenzamide derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, characterized by their structural features, exhibit significant activity against various microorganisms and show promising anti-inflammatory effects. Such research underscores the importance of benzamide derivatives in developing new therapeutic agents (A. Fatima et al., 2015).

Fluorescence Enhancement Studies

The study of fluorescence enhancement in compounds related to benzamide, particularly through N-phenyl substitutions, highlights the "amino conjugation effect." This effect significantly impacts the fluorescence quantum yields and photostability of the compounds, making them potential candidates for applications in optical materials and fluorescence-based sensors (Jye‐Shane Yang et al., 2002).

Cancer Research and Proteasome Inhibition

In cancer research, specific derivatives have been designed to target the proteasome, a critical protein complex involved in degrading unneeded or damaged proteins. By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells, offering a potential therapeutic strategy. Studies on the synthesis and characterization of such compounds provide insights into their mechanism of action and efficacy (Xingchen Yan et al., 2015).

Organic Synthesis and Catalysis

Research into the reactions of N,N-dimethylbenzamide derivatives with various compounds opens up new pathways in organic synthesis. The generation of α-dimethylaminobenzylidene derivatives and heterocyclic compounds through cyclization reactions exemplifies the versatility of benzamide derivatives in synthesizing complex organic molecules (T. Mukaiyama et al., 1966).

properties

IUPAC Name |

4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c1-24(2)19(26)12-3-6-16(7-4-12)23-18(25)14(11-22)9-13-10-15(20)5-8-17(13)21/h3-10H,1-2H3,(H,23,25)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWNPGZTNCAPU-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-cyano-3-(2,5-difluorophenyl)prop-2-enamido]-N,N-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)

![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)

![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2591065.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)